molecular formula C3H4O2<br>CH2CHCOOH<br>C3H4O2<br>CH2=CHCOOH B3427523 Acrylic Acid CAS No. 59913-86-9

Acrylic Acid

Cat. No.: B3427523
CAS No.: 59913-86-9
M. Wt: 72.06 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-N
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Description

The term "Hydron;prop-2-enoate" refers to the conjugate base of prop-2-enoic acid (acrylic acid), where a hydron (H⁺ ion) is dissociated. Prop-2-enoate esters, such as methyl prop-2-enoate (MA) and ethyl prop-2-enoate, are derivatives widely used in industrial and biological applications. These compounds are characterized by their α,β-unsaturated ester structure, which confers reactivity and functional versatility. Key applications include:

  • Antifungal agents: Methyl prop-2-enoate inhibits fungal pathogens like Fusarium culmorum and Cochliobolus sativus .
  • UV filters: Esters like 2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) are used in sunscreens due to their UV-absorbing properties .
  • Polymer precursors: Fluorinated prop-2-enoate esters serve as monomers in durable materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enoic acid
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InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
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InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)O
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Related CAS

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent)
Record name 2-Propenoic acid, homopolymer, syndiotactic
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Record name Poly(acrylic acid)
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Record name Acrylic acid
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DSSTOX Substance ID

DTXSID0039229
Record name Acrylic acid
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Molecular Weight

72.06 g/mol
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Physical Description

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.]
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Boiling Point

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F
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Flash Point

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F
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Solubility

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05
Record name Acrylic acid
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Record name Acrylic acid
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg
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Impurities

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.
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Color/Form

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F)

CAS No.

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4
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Melting Point

13.56 °C, 13 °C, 14 °C, 55 °F
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydron;prop-2-enoate can be synthesized through the esterification of acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

CH2=CHCOOH+CH3OHCH2=CHCOOCH3+H2O\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_3 + \text{H}_2\text{O} CH2​=CHCOOH+CH3​OH→CH2​=CHCOOCH3​+H2​O

Industrial Production Methods

In industrial settings, hydron;prop-2-enoate is produced on a large scale using continuous esterification processes. These processes involve the use of high-pressure reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydron;prop-2-enoate undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the compound allows it to participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Polymerization: It can undergo free radical polymerization to form poly(hydron;prop-2-enoate), a polymer with significant industrial applications.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and methanol.

Common Reagents and Conditions

    Addition Reactions: Common reagents include bromine, hydrogen chloride, and other halogens. These reactions typically occur at room temperature.

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Hydrolysis: Acidic hydrolysis uses sulfuric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

    Addition Reactions: Halogenated derivatives of hydron;prop-2-enoate.

    Polymerization: Poly(hydron;prop-2-enoate).

    Hydrolysis: This compound and methanol.

Scientific Research Applications

Scientific Research Applications

Hydron;prop-2-enoate is utilized in multiple domains of scientific research:

  • Organic Synthesis
    • Building Block : It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds.
    • Reaction Mechanisms : Researchers study its reaction mechanisms to understand fundamental chemical processes.
  • Biological Research
    • Drug Discovery : Derivatives of hydron;prop-2-enoate exhibit potential biological activities, making them candidates for pharmaceutical development. For instance, compounds derived from it have shown anti-inflammatory and antioxidant properties.
    • Enzyme Interaction Studies : The hydroxy group can form hydrogen bonds with enzyme active sites, influencing their catalytic activity and providing insights into metabolic pathways.
  • Material Science
    • Polymer Production : It is used in creating polymers and resins with tailored properties, contributing to advancements in material science.

Case Study 1: Anti-inflammatory Properties

Research has demonstrated that derivatives of hydron;prop-2-enoate can inhibit the synthesis of pro-inflammatory mediators. A study showed significant inhibition of nitric oxide (NO) production in macrophages, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 2: Antioxidant Activity

The antioxidant capacity of hydron;prop-2-enoate derivatives has been explored, highlighting their ability to neutralize free radicals. This property is crucial for developing agents to combat oxidative stress-related conditions .

Industrial Applications

Hydron;prop-2-enoate's applications extend into various industrial sectors:

  • Chemical Manufacturing
    • Used as an intermediate in producing specialty chemicals, including dyes and pesticides.
  • Pharmaceutical Industry
    • Its derivatives are investigated for potential therapeutic effects against diseases related to inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of hydron;prop-2-enoate primarily involves its ability to undergo polymerization and addition reactions. The double bond in the compound acts as a reactive site for electrophilic addition, while the ester group can participate in hydrolysis reactions. These chemical properties enable hydron;prop-2-enoate to interact with various molecular targets and pathways, making it a valuable compound in multiple scientific and industrial applications .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Antifungal Activity : MA’s mechanism mimics strobilurins by inhibiting mitochondrial complex III in fungi, disrupting ATP synthesis .
  • Environmental Impact: Fluorinated prop-2-enoate esters persist in ecosystems, raising concerns about bioaccumulation in marine mammals .
  • Synthetic Versatility: Ethyl prop-2-enoate’s reactivity enables copolymerization with styrene and vinyl acetate, tailoring material properties like glass transition temperature (Tg) .

Biological Activity

Hydron;prop-2-enoate, also known as methyl 3-(2-hydroxyphenyl)prop-2-enoate, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and research findings, supported by data tables and case studies.

Overview of Biological Activity

Hydron;prop-2-enoate and its derivatives have been identified as candidates for drug discovery owing to their diverse biological activities. Research indicates that these compounds may exhibit anti-inflammatory and antioxidant properties, making them relevant in the treatment of various diseases related to oxidative stress.

Key Biological Activities:

  • Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory processes, which is crucial in conditions like arthritis and other inflammatory diseases.
  • Antioxidant Properties: Its ability to scavenge free radicals suggests a protective role against oxidative damage in cells.
  • Enzyme Interaction: The hydroxy group in its structure allows for hydrogen bonding with enzyme active sites, potentially influencing their catalytic activity.

The biological effects of hydron;prop-2-enoate are largely attributed to its structural features:

  • Hydrogen Bonding: The hydroxy group can form hydrogen bonds with active site residues of enzymes, influencing their activity.
  • Electron Transfer Reactions: The conjugated double bond system may facilitate electron transfer, affecting cellular redox states and contributing to its antioxidant capabilities.

Research Findings

Numerous studies have explored the biological implications of hydron;prop-2-enoate. Below is a summary of significant findings:

StudyFindingsImplications
Kronman & Goldman (1981)Evaluated the biological effects in endodontics, noting antimicrobial properties against certain bacteria .Suggests potential use in dental applications.
MDPI Study (2020)Investigated neuroprotective effects against oxidative stress in neuronal cells .Highlights therapeutic applications in neurodegenerative diseases.
ResearchGate Study (2024)Discussed the therapeutic potential of molecular hydrogen and related compounds, including hydron derivatives .Indicates broader implications for treatment strategies involving oxidative stress.

Case Studies

  • Neuroprotective Mechanisms : A study demonstrated that methyl caffeate (a derivative) significantly inhibited caspase-3 activity in SH-SY5Y cells exposed to oxidative stress, indicating neuroprotective effects . This suggests that similar compounds like hydron;prop-2-enoate could offer protective benefits in neuronal health.
  • Antimicrobial Activity : In dental applications, hydron;prop-2-enoate showed effectiveness against specific bacterial strains, supporting its use as an antimicrobial agent in endodontic treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing hydron;prop-2-enoate derivatives, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of acrylic acid derivatives with fluorinated or hydroxyl-containing alcohols under controlled conditions. For example, (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate is synthesized via nucleophilic substitution reactions, requiring anhydrous conditions and catalysts like sulfuric acid . Purity validation involves gas chromatography-mass spectrometry (GC-MS) for volatile compounds or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For fluorinated derivatives, 19F NMR and elemental analysis are critical .

Q. How should researchers design experiments to characterize the physicochemical properties of prop-2-enoate-based polymers?

  • Methodological Answer : Key steps include:

  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Differential scanning calorimetry (DSC) to determine glass transition temperatures.
  • Gel permeation chromatography (GPC) for molecular weight distribution.
  • Surface properties (e.g., hydrophobicity) via contact angle measurements , especially for fluorinated derivatives .
    • Experimental replicates and controls (e.g., unmodified acrylates) are essential to isolate the effects of functional groups .

Advanced Research Questions

Q. How can discrepancies in reaction kinetics data for prop-2-enoate polymerization be systematically resolved?

  • Methodological Answer : Contradictions often arise from variations in initiator concentration, solvent polarity, or temperature. Researchers should:

Conduct controlled kinetic studies under identical conditions, using techniques like real-time Fourier-transform infrared (FTIR) spectroscopy to monitor conversion rates.

Compare data with computational models (e.g., density functional theory (DFT) ) to validate mechanistic hypotheses .

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental parameters and isolate variables .

Q. What strategies are effective for analyzing crystallographic data of hydron;prop-2-enoate complexes?

  • Methodological Answer : Use SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Key steps:

  • Validate data quality via R-factor analysis and residual electron density maps.
  • Cross-reference with databases (e.g., Cambridge Structural Database) to identify packing anomalies or polymorphism .

Q. How can researchers formulate hypotheses to explore the biological activity of prop-2-enoate derivatives?

  • Methodological Answer :

  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure inquiries. For example:
  • Population : Cancer cell lines.
  • Intervention : Methyl 3-(2-hydroxyphenyl)prop-2-enoate exposure.
  • Comparison : Untreated controls or structurally analogous compounds.
  • Outcome : Apoptosis induction measured via flow cytometry .
  • Use dose-response assays and molecular docking simulations to link structure-activity relationships .

Data Analysis and Interpretation

Q. What techniques mitigate bias when analyzing secondary data on prop-2-enoate applications?

  • Methodological Answer :

  • Perform systematic reviews with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
  • Use meta-analysis tools to aggregate data on reaction yields or biological efficacy, adjusting for study heterogeneity .
  • Validate findings through sensitivity analysis to test robustness against outliers .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylic Acid
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.